8-methoxy-3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
The compound 8-methoxy-3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one features a coumarin core (2H-chromen-2-one) substituted with a methoxy group at position 7. A piperazine ring is attached via a carbonyl linker to a pyrimidine moiety at position 3 of the coumarin backbone. The pyrimidine group is further substituted with a methyl group at position 2 and a trifluoromethyl (CF₃) group at position 8. This structural complexity combines key pharmacophoric elements:
- Coumarin scaffold: Known for diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects .
- Piperazine-carbonyl linkage: Enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors .
- Trifluoromethylpyrimidine: Improves metabolic stability and lipophilicity, critical for drug bioavailability .
This compound’s design likely targets pathways influenced by both coumarins and pyrimidine-based inhibitors, such as kinase modulation or protease inhibition.
Properties
IUPAC Name |
8-methoxy-3-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4/c1-12-25-16(21(22,23)24)11-17(26-12)27-6-8-28(9-7-27)19(29)14-10-13-4-3-5-15(31-2)18(13)32-20(14)30/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPPIQOHZWWXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-methoxy-3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a hybrid molecule that combines elements of coumarin and piperazine structures. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and safety profiles based on recent research findings.
Chemical Structure and Properties
The compound's structure can be analyzed through its components:
- Coumarin Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Piperazine Derivative : Often associated with central nervous system activity and potential as an antidepressant or anxiolytic agent.
- Trifluoromethyl Substituent : Enhances lipophilicity and metabolic stability, potentially increasing bioavailability.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to 8-methoxy-3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one. A class of piperazine hybridized coumarins was shown to exhibit significant antibacterial activity against various strains, suggesting that the incorporation of the piperazine moiety may enhance the efficacy against resistant bacterial strains .
| Compound | Activity | Reference |
|---|---|---|
| 8-Methoxy Coumarin | Moderate | |
| Piperazine Hybrid | High against Gram-positive bacteria |
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. For instance, certain pyrimidine derivatives have demonstrated cytotoxic effects in vitro by inducing apoptosis in cancer cell lines. The mechanism is believed to involve inhibition of key signaling pathways associated with cell proliferation and survival .
Hemolytic Activity
Safety assessments, such as hemolytic assays, indicate that certain derivatives exhibit low hemolytic rates compared to standard controls. This suggests a favorable safety profile for further development as therapeutic agents .
Case Studies
Several case studies have highlighted the potential applications of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A piperazine hybridized coumarin was tested against multi-drug resistant bacterial strains, showing efficacy at lower concentrations than traditional antibiotics .
- Anticancer Efficacy in Xenograft Models : Research demonstrated that a related compound induced significant tumor regression in xenograft models of human breast cancer, supporting its potential for clinical use .
The biological activity of 8-methoxy-3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cell division and growth.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The table below compares the target compound with structurally related analogs from the literature:
Key Comparative Insights
Substituent Effects on Bioactivity
- Trifluoromethyl (CF₃) Groups : Present in the target compound and analogs , CF₃ increases electron-withdrawing effects, stabilizing the molecule against oxidative metabolism. This group is critical in kinase inhibitors (e.g., EGFR inhibitors) for enhancing binding affinity .
- Methoxy vs. Hydroxy Groups : The target compound’s 8-methoxy group (vs. 7-methoxy in ) may alter steric interactions with target proteins. Hydroxy groups (e.g., in 4e ) improve hydrogen bonding but are prone to glucuronidation, reducing bioavailability.
Core Structure Influence
- Coumarin vs. Pyrimidine-Piperazine Cores : The target compound’s coumarin core enables π-π stacking with aromatic residues in enzymes (e.g., cytochrome P450), whereas pyrimidine-piperazine analogs (e.g., compound 9 ) prioritize interactions with ATP-binding pockets in kinases.
Physicochemical Properties
- Solubility : Piperazine linkages (common in all compounds) improve water solubility, but bulky substituents (e.g., naphthalene in 4h ) may counteract this effect.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
